![molecular formula C24H30N4O5 B2519790 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 896338-24-2](/img/structure/B2519790.png)

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide" is a complex molecule that appears to be related to a class of compounds known for their interactions with dopamine receptors. While the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities that it may have potential as a ligand for neurological receptors.

Synthesis Analysis

The synthesis of related compounds involves the creation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, the paper titled "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand" discusses the synthesis of a series of compounds, including one with very high affinity for the dopamine D4 receptor . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, involving the formation of piperazine derivatives followed by benzylation.

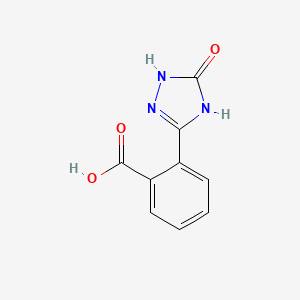

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple aromatic systems and a piperazine moiety. The presence of a benzo[d][1,3]dioxol-5-yl group suggests similarities to the structure of compounds that have been found to have high affinity for dopamine D4 receptors, as seen in the SAFIR study . The methoxybenzyl component is also a common feature in these molecules, which may contribute to the compound's binding properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds typically include benzylation reactions. For example, the paper "Benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide" describes the preparation of a benzylation agent and its use in the synthesis of 4-methoxybenzyl ethers . This suggests that similar benzylation reactions could be involved in the synthesis of the compound , particularly in attaching the 4-methoxybenzyl group to the appropriate precursor.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide" are not directly reported in the provided papers, we can hypothesize based on related compounds. The presence of multiple aromatic rings and a piperazine core suggests that the compound may have significant lipophilicity, which could influence its ability to cross the blood-brain barrier. The methoxy group may also affect the molecule's polarity and solubility in organic solvents .

Applications De Recherche Scientifique

Synthesis and Receptor Affinity

- Synthesis and Computer-Aided Analysis for Serotonin Receptor Ligands : A study by Łażewska et al. (2019) explored the synthesis of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines to evaluate the role of a linker between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. This research contributes to understanding the structural requirements for serotonin receptor affinity and could guide the development of new therapeutic agents (Łażewska et al., 2019).

Chemical Synthesis Techniques

- Hydrolysis Studies of Acetylenecarboxylic Acid Derivatives : In research conducted by Iwanami et al. (1964), the hydrolysis of compounds obtained from the reactions of diethyl acetylenedicarboxylate with amines, including structures similar to the query compound, was investigated. This study provides insights into the chemical behavior of these compounds under hydrolysis conditions, which is relevant for synthetic chemistry applications (Iwanami et al., 1964).

Potential Therapeutic Applications

- Antihistaminic and Antimicrobial Agents : A study on the synthesis and biological evaluation of 1,2,5(6)-trisubstituted benzimidazoles, including compounds with structures bearing resemblance to the query compound, reported antihistaminic and antimicrobial activities. This suggests potential therapeutic applications of similar compounds in treating allergies and infections (Ozbey, Kuş, & Göker, 2001).

Propriétés

IUPAC Name |

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O5/c1-27-9-11-28(12-10-27)20(18-5-8-21-22(13-18)33-16-32-21)15-26-24(30)23(29)25-14-17-3-6-19(31-2)7-4-17/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDKDSLBYIDAHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)

![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)

![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)

![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)

![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)